molecular formula C6H13BrOS B13215050 1-Bromo-4-methanesulfinyl-2-methylbutane

1-Bromo-4-methanesulfinyl-2-methylbutane

Cat. No.: B13215050
M. Wt: 213.14 g/mol
InChI Key: LFVWVMDWDMPAPE-UHFFFAOYSA-N
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Description

1-Bromo-4-methanesulfinyl-2-methylbutane is an organic compound with the molecular formula C6H13BrOS. It is characterized by the presence of a bromine atom, a methanesulfinyl group, and a methyl group attached to a butane backbone. This compound is used primarily in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-methanesulfinyl-2-methylbutane can be synthesized through various synthetic routes. One common method involves the bromination of 4-methanesulfinyl-2-methylbutane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as chloroform or methanol and is carried out at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-methanesulfinyl-2-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-methanesulfinyl-2-methylbutane is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-methanesulfinyl-2-methylbutane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methanesulfinyl group can undergo redox transformations. These reactions are facilitated by the compound’s molecular structure, which allows for efficient interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-methanesulfinyl-2-methylbutane is unique due to the presence of both a bromine atom and a methanesulfinyl group on a butane backbone. This combination of functional groups imparts distinct reactivity and makes it valuable for specific synthetic applications .

Properties

Molecular Formula

C6H13BrOS

Molecular Weight

213.14 g/mol

IUPAC Name

1-bromo-2-methyl-4-methylsulfinylbutane

InChI

InChI=1S/C6H13BrOS/c1-6(5-7)3-4-9(2)8/h6H,3-5H2,1-2H3

InChI Key

LFVWVMDWDMPAPE-UHFFFAOYSA-N

Canonical SMILES

CC(CCS(=O)C)CBr

Origin of Product

United States

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